molecular formula C7H3Br2ClO2 B3331074 3,5-Dibromo-4-hydroxybenzoyl chloride CAS No. 77823-55-3

3,5-Dibromo-4-hydroxybenzoyl chloride

Cat. No. B3331074
CAS RN: 77823-55-3
M. Wt: 314.36 g/mol
InChI Key: SPZNPYUCFXBMMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromo-4-hydroxybenzoyl chloride is a chemical compound with the molecular formula C7H3Br2ClO2 and a molecular weight of 314.36 . It is used in various chemical reactions and has several synonyms, including Benzbromarone Impurity 8, Benzbromarone Impurity 2, and Benzbromarone Impurity 11 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoyl chloride core with bromine atoms at the 3 and 5 positions and a hydroxy group at the 4 position .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, it is known to participate in various chemical reactions due to its reactive benzoyl chloride group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 314.36 and a molecular formula of C7H3Br2ClO2 . Detailed information about its melting point, boiling point, and density was not found in the available resources.

Scientific Research Applications

1. Polymer Synthesis

3,5-Dibromo-4-hydroxybenzoyl chloride is used in the synthesis of various polymers. For example, it has been involved in bulk condensations of hydroxybenzoic acids to produce high molecular weight poly(4-hydroxybenzoate)s, with applications in the polymer industry (Kricheldorf & Schwarz, 1984).

2. Material Science

In material science, derivatives of hydroxybenzoyl chloride, including this compound, have been used to modify graphene oxide nanosheets. These modified nanosheets demonstrate potential in organic bulk heterojunction photovoltaic devices, significantly enhancing power conversion efficiency (Stylianakis et al., 2012).

3. Fire-Resistant Polymers

3,5-Dibromo-4-hydroxybenzoic acid chloride is utilized in the synthesis of modified copolyesters. These copolyesters are noted for their heat and fire resistance, making them suitable for use in various industries requiring non-combustible, heat-resistant structural polymer materials (Kharaev et al., 2021).

4. Analytical Chemistry

In the field of analytical chemistry, hydroxybenzoyl chlorides, including variants like this compound, have been used in methods for determining the terminal hydroxyl groups in polyethyleneoxy compounds, aiding in the analysis of non-ionic detergents and polyethylene glycol (Han, 1967).

Safety and Hazards

While specific safety and hazard information for 3,5-Dibromo-4-hydroxybenzoyl chloride is not available in the resources, general safety measures for handling similar compounds include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and ensuring adequate ventilation .

properties

IUPAC Name

3,5-dibromo-4-hydroxybenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClO2/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZNPYUCFXBMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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